molecular formula C18H30N6O6 B12522539 L-Alanyl-L-histidyl-L-seryl-L-isoleucine CAS No. 798540-14-4

L-Alanyl-L-histidyl-L-seryl-L-isoleucine

Cat. No.: B12522539
CAS No.: 798540-14-4
M. Wt: 426.5 g/mol
InChI Key: BEPADEKZEKDTRP-SIQYZQNWSA-N
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Description

L-Alanyl-L-histidyl-L-seryl-L-isoleucine is a peptide compound composed of four amino acids: alanine, histidine, serine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-histidyl-L-seryl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In industrial settings, the production of peptides like this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-histidyl-L-seryl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may result in the formation of oxo-histidine derivatives.

Scientific Research Applications

L-Alanyl-L-histidyl-L-seryl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanyl-L-histidyl-L-seryl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. For example, it may act as an enzyme inhibitor or activator, depending on its structure and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-histidyl-L-seryl-L-leucine
  • L-Alanyl-L-histidyl-L-seryl-L-valine
  • L-Alanyl-L-histidyl-L-seryl-L-glutamine

Uniqueness

L-Alanyl-L-histidyl-L-seryl-L-isoleucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of alanine, histidine, serine, and isoleucine residues allows it to interact with different molecular targets and participate in various biochemical processes.

Properties

CAS No.

798540-14-4

Molecular Formula

C18H30N6O6

Molecular Weight

426.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C18H30N6O6/c1-4-9(2)14(18(29)30)24-17(28)13(7-25)23-16(27)12(22-15(26)10(3)19)5-11-6-20-8-21-11/h6,8-10,12-14,25H,4-5,7,19H2,1-3H3,(H,20,21)(H,22,26)(H,23,27)(H,24,28)(H,29,30)/t9-,10-,12-,13-,14-/m0/s1

InChI Key

BEPADEKZEKDTRP-SIQYZQNWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)N

Origin of Product

United States

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